molecular formula C4H4K2O6 B1212149 Potassium tartrate CAS No. 147-78-4

Potassium tartrate

Cat. No.: B1212149
CAS No.: 147-78-4
M. Wt: 226.27 g/mol
InChI Key: AVTYONGGKAJVTE-OTWIGTIJSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium tartrate is produced by reacting tartaric acid with potassium sodium tartrate (Rochelle salt) and potassium sulfate. The process involves filtration, purification, precipitation, and drying .

Industrial Production Methods: In industrial settings, this compound is typically synthesized through the reaction of tartaric acid with potassium sodium tartrate and potassium sulfate. The mixture undergoes filtration to remove impurities, followed by purification and precipitation to isolate the desired compound. The final product is then dried to obtain pure this compound .

Comparison with Similar Compounds

Uniqueness of Potassium Tartrate: this compound is unique due to its ability to form strong complexes with transition metals and its extensive use in various industrial applications. Unlike potassium bitartrate, which is primarily used in food and baking, this compound has broader applications in chemistry, biology, and industry .

Properties

CAS No.

147-78-4

Molecular Formula

C4H4K2O6

Molecular Weight

226.27 g/mol

IUPAC Name

dipotassium;(2S,3S)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C4H6O6.2K/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m0../s1

InChI Key

AVTYONGGKAJVTE-OTWIGTIJSA-L

Isomeric SMILES

[C@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+]

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+]

921-53-9
40968-90-9
147-78-4

physical_description

White crystalline or granulated powde

Synonyms

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt
aluminum tartrate
ammonium tartrate
calcium tartrate
calcium tartrate tetrahydrate
Mn(III) tartrate
potassium tartrate
seignette salt
sodium ammonium tartrate
sodium potassium tartrate
sodium tartrate
stannous tartrate
tartaric acid
tartaric acid, ((R*,R*)-(+-))-isomer
tartaric acid, (R*,S*)-isomer
tartaric acid, (R-(R*,R*))-isomer
tartaric acid, (S-(R*,R*))-isomer
tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer
tartaric acid, calcium salt, (R-R*,R*)-isomer
tartaric acid, monoammonium salt, (R-(R*,R*))-isomer
tartrate

Origin of Product

United States

Synthesis routes and methods

Procedure details

A potassium tartrate buffer was prepared by mixing KOH with tartaric acid at a K:tartaric acid mole ratio of 2:1 and diluting the resulting compound with enough water to yield a buffer solution with a pH of 2.9. 73 g of the buffer was then added to a reconstituted (30% by weight) dried zirconyl chloride five-sixths basic aluminum chloride solution prepared at a mole ratio of Al:Zr of 4:1. This buffered solution was re-dried as in Example I, and analyzed: 12.9% Al, 11.2% Zr, 7.9% K, and 14.6% tartaric acid. The re-dried product was reconstituted to 20% by weight in water and exhibited a pH of 3.8.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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